2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Overview
Description
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling and regulation of heart rate.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, influencing the receptor’s response to its ligand. This can result in changes in the signaling pathways activated by the receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-formylcyclohexanone and a suitable amine, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Comparison with Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.
2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one: Another structurally related compound with a pyrano ring system.
Uniqueness: 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRYLXDGPTZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)OC)C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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